N-环丁基-N-甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC belongs to the class of pyrazole carboxamides and has been synthesized using different methods.

科学研究应用

合成与表征

- 对相关化合物的合成、表征和区分进行了研究,强调了在研究化学品领域准确鉴定的重要性。一项研究重点关注结构相似的化合物的合成和分析表征,强调了合成类大麻素中生物等排体的潜力,并由于错误贴标签的风险而需要仔细进行化学鉴定(McLaughlin 等人,2016 年)。

代谢研究

- 对含有吡唑的类似化合物进行了使用合并的人肝微粒体的体外代谢研究。这些研究对于了解这些物质的代谢途径和潜在生物活性至关重要(Franz 等人,2017 年)。

药物化学应用

- 为修改相关咪唑并[1,2-a]嘧啶的化学结构以减少醛氧化酶介导的代谢,突出了对更稳定和有效的治疗剂的持续寻找。此类修饰可以增强化合物的药理特性,以用于治疗前列腺癌等疾病(Linton 等人,2011 年)。

细胞毒性和生物学评估

- 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和评估已针对其细胞毒性活性进行了探索,展示了这些化合物在癌症研究中的潜力。诸如此类的研究是开发新的抗癌药物的基础(Hassan 等人,2014 年)。

杀线虫和杀真菌活性

- 对新型 3-(三氟甲基)-1H-吡唑-4-甲酰胺衍生物的研究揭示了它们作为农用化学品的潜力,表现出较弱的杀真菌活性但具有显着的杀线虫活性。此类发现有助于开发新的杀虫剂,并突出了吡唑甲酰胺衍生物的广泛适用性(Zhao 等人,2017 年)。

作用机制

Target of Action

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide is a novel pyrazole derivative Similar pyrazole derivatives have been found to interact with various targets, including tyrosine-protein kinase btk .

Mode of Action

It’s known that pyrazole derivatives can bind to their targets and cause changes in their function . For instance, Ibrutinib, a pyrazole derivative, irreversibly binds and inhibits tyrosine-protein kinase BTK .

Biochemical Pathways

For example, Ibrutinib affects the B-cell antigen receptor signaling pathway by inhibiting BTK .

Pharmacokinetics

The pharmacokinetics of similar pyrazole derivatives have been studied . These studies can provide insights into the potential ADME properties of N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide.

Result of Action

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide has been found to have antiproliferative activities . In particular, it has been shown to have activity against the human cervical cancer cell line (HeLa) . This suggests that the compound could potentially affect the DNA conformation and demonstrate cleavage activity upon the supercoiled plasmid pBR322 DNA .

Action Environment

It’s known that environmental factors can influence the action of similar compounds . For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution .

生化分析

Biochemical Properties

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives are known for their rich biological activity and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Molecular Mechanism

Pyrazole derivatives have been reported to interact with DNA

属性

IUPAC Name |

N-cyclobutyl-N-methyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(7-3-2-4-7)9(13)8-5-6-10-11-8/h5-7H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYDCRIELGMZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

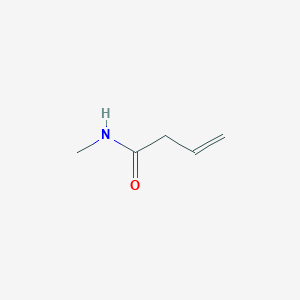

Canonical SMILES |

CN(C1CCC1)C(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)

![4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2754085.png)

![(Z)-methyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754090.png)

![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)

![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)

![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)